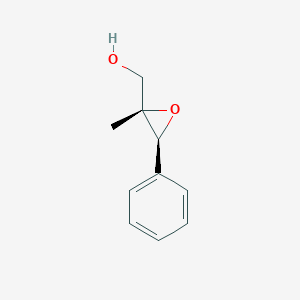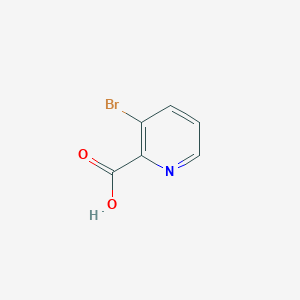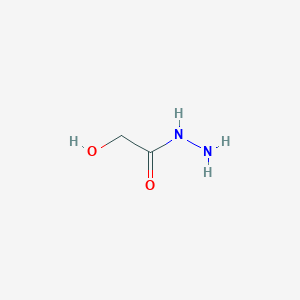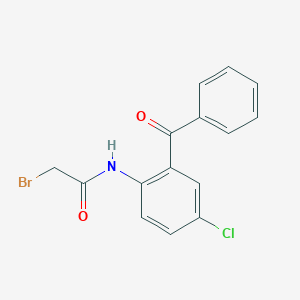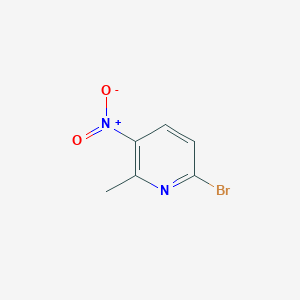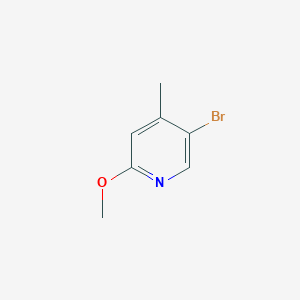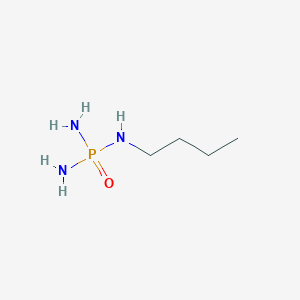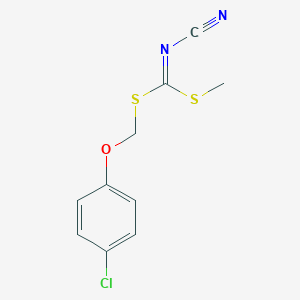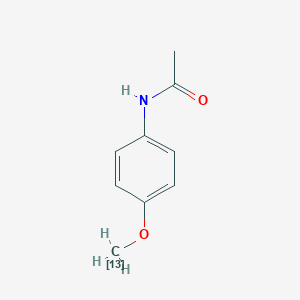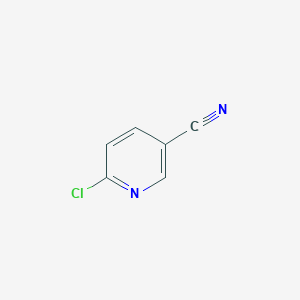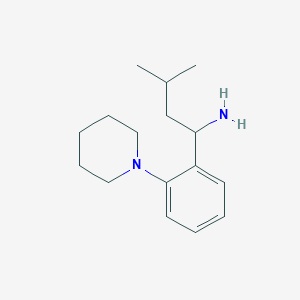
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Descripción general
Descripción
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with the molecular formula C32H42N2O4 . It is also known as (S)-1-(2-piperidino-phenyl)-3-methyl-1-butyl-N-4-methoxybenzyl-ammonium L-mandelate . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves several steps. One method involves the oximation of a ketone with hydroxyl amine hydrochloride in an alcohol solvent at a temperature in the range of 60–80° C . The solvent is then removed by evaporation to obtain an oxime, which is reduced with a reducing agent in an alcohol solvent at a temperature in the range of 40–60° C for a time period in the range of 5–10 hours . The reducing agent can be sodium borohydride, LiAlH4, ammonium formate, or sodium cyano borohydride .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is complex, with a molecular weight of 518.68700 . The exact mass is 518.31400 . The molecule has a LogP value of 6.82300, indicating its lipophilicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include oximation, reduction, and condensation . These reactions are carried out under specific conditions of temperature and time, and involve the use of specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include a molecular weight of 518.68700 and a molecular formula of C32H42N2O4 . The exact mass is 518.31400 . The compound has a LogP value of 6.82300, indicating its lipophilicity . Other properties such as density, boiling point, melting point, and flash point are not available .Propiedades
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYLRSDNWJCJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





